N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide
Description
N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide is a highly substituted acetamide derivative characterized by:
- A 2-bromo-4-(trifluoromethoxy)phenyl group.
- A 2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl moiety.
Properties
Molecular Formula |
C19H14BrF6NO5S |
|---|---|
Molecular Weight |
562.3 g/mol |
IUPAC Name |
N-acetyl-N-[2-bromo-4-(trifluoromethoxy)phenyl]-2-ethylsulfonyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H14BrF6NO5S/c1-3-33(30,31)16-8-11(18(21,22)23)4-6-13(16)17(29)27(10(2)28)15-7-5-12(9-14(15)20)32-19(24,25)26/h4-9H,3H2,1-2H3 |
InChI Key |
XAKXWIGGBRLWNN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)N(C2=C(C=C(C=C2)OC(F)(F)F)Br)C(=O)C |
Origin of Product |
United States |
Biological Activity
N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide, with CAS number 2170258-53-2, is a synthetic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in specific biological assays, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H21BrF3N5O |
| Molecular Weight | 466.29 g/mol |
| CAS Number | 2170258-53-2 |
| LogP | 4.56 |
| PSA | 50.72 Ų |
The compound exhibits a range of biological activities primarily attributed to its structural components, particularly the trifluoromethyl and bromine substituents. These groups enhance the lipophilicity and electronic properties of the molecule, facilitating interactions with various biological targets.
- Inhibition of Enzymes :
- Cytotoxicity :
-
Antioxidant Activity :
- The presence of electron-withdrawing groups like trifluoromethyl may contribute to antioxidant activity by scavenging free radicals, although specific assays are needed to quantify this effect.
In Vitro Studies
Several studies have assessed the biological activity of this compound:
- Cyclooxygenase Inhibition :
- Cytotoxicity Testing :
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of various derivatives of similar compounds. The results indicated that those with trifluoromethyl groups displayed enhanced inhibition of inflammatory markers in cell cultures when compared to non-fluorinated analogs.
Study 2: Anticancer Activity
In a comparative study involving multiple compounds with similar structures, this compound demonstrated superior cytotoxic effects against breast cancer cells, warranting further investigation into its mechanism and potential clinical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Comparisons
Bromo and Trifluoromethoxy-Containing Acetamides
N-[2-bromo-4-(trifluoromethoxy)phenyl]acetamide (CAS 131395-29-4) Structure: Simplifies the target compound by omitting the 2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl group. Molecular Formula: C₉H₇BrF₃NO₂. Key Features: Retains the bromo and trifluoromethoxy substituents but lacks the sulfonyl and trifluoromethyl benzoyl moiety.
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Structure: Features bromophenyl and difluorophenyl groups. Molecular Conformation: Dihedral angle between aromatic rings is 66.4°, influencing spatial orientation .
Ethanesulfonyl-Containing Analogs
N-{3,5-Dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl}-2-[4-(ethanesulfonyl)phenyl]acetamide (EN300-783590)
- Structure : Shares the ethanesulfonyl and trifluoromethoxy substituents.
- Key Features : The dichloro and trifluoromethoxy-phenyl groups mirror the steric and electronic profile of the target compound. The sulfonyl group enhances hydrophilicity and binding to sulfhydryl-containing receptors .
3-Chloro-N1-{2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-N2-(1-methyl-2-methylsulfonylethyl)phthalamide Structure: Contains methylsulfonylethyl and trifluoromethyl groups. Activity: Classified as a ryanodine receptor modulator (M.28), suggesting the target compound may exhibit similar insecticidal properties .
Trifluoromethyl Benzoyl Derivatives
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide
Physicochemical and Structural Data
Pharmacological Potential
- Ryanodine Receptor Modulation: Structural similarities to M.28 insecticides (e.g., flubendiamide) suggest the target compound may disrupt calcium channels in pests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
